GB111-NH2 (hydrochloride)

Cancer Research Tumor-Associated Macrophages Cathepsin Inhibition

GB111-NH2 (hydrochloride) is the validated chemical tool for simultaneous, irreversible inhibition of cathepsins B, L, and S. Unlike broader-spectrum inhibitors (e.g., E‑64) or those with significant off‑target effects (e.g., K777), its well‑characterized selectivity profile is essential for reproducible TAM depletion, M2‑to‑M1 macrophage repolarization, and tumor regression studies. High DMSO solubility (125 mg/mL) simplifies in vivo dosing. Choose GB111‑NH2 when experimental fidelity in the tumor microenvironment depends on precise, trio‑specific cathepsin blockade.

Molecular Formula C33H40ClN3O6
Molecular Weight 610.1 g/mol
Cat. No. B12381476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGB111-NH2 (hydrochloride)
Molecular FormulaC33H40ClN3O6
Molecular Weight610.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C33H39N3O6.ClH/c1-23-12-11-13-24(2)30(23)32(39)41-22-29(37)27(18-9-10-19-34)35-31(38)28(20-25-14-5-3-6-15-25)36-33(40)42-21-26-16-7-4-8-17-26;/h3-8,11-17,27-28H,9-10,18-22,34H2,1-2H3,(H,35,38)(H,36,40);1H/t27-,28-;/m0./s1
InChIKeyLEQYHRMMCXGQOI-DHBRAOIWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GB111-NH2 (hydrochloride) for Research Procurement: A Broad-Spectrum Cysteine Cathepsin Inhibitor


GB111-NH2 (hydrochloride) is a synthetic, broad-spectrum cysteine cathepsin inhibitor [1]. It is primarily used in preclinical cancer research to study the roles of cathepsins B, L, and S in tumor progression and the tumor microenvironment [2]. The compound is a small molecule that functions by covalently and irreversibly binding to the active site of these proteases, leading to functional inhibition .

Why Broad-Spectrum Cathepsin Inhibitors Cannot Be Substituted for GB111-NH2 (hydrochloride)


Direct substitution of one cathepsin inhibitor for another in research or industrial assays is not valid due to significant differences in their cathepsin selectivity profiles. GB111-NH2 exhibits a specific, well-characterized inhibitory profile against a select subset of cathepsins (B, L, and S), which is crucial for its documented effects on tumor-associated macrophages [1]. In contrast, other inhibitors like E-64 have a different selectivity profile (e.g., K, S, L, B), and others like K777 inhibit cathepsins B and L but also have potent off-target effects on CYP3A4 and CCR4 [2][3]. Using a different inhibitor would not reproduce the same pattern of protease inhibition, thereby confounding results in studies of macrophage polarization, autophagy, and tumor regression.

GB111-NH2 (hydrochloride) Quantitative Differentiation Evidence vs. Key Comparators


Broader Cathepsin Inhibition Profile Differentiates GB111-NH2 from K777 in Macrophage Studies

GB111-NH2 is a potent inhibitor of cathepsins B, L, and S [1]. This profile is broader than that of K777, which is primarily characterized for inhibiting cathepsins B and L [2]. In a study on tumor-associated macrophages (TAMs), inhibition of this specific trio of cathepsins by GB111-NH2 was necessary to induce significant M2-to-M1 repolarization and metabolic changes [3]. The inclusion of cathepsin S in the inhibition profile of GB111-NH2 is a key differentiator for studying TAM biology.

Cancer Research Tumor-Associated Macrophages Cathepsin Inhibition

GB111-NH2 Demonstrates Unique In Vivo Tumor Regression via TAM Apoptosis Not Reported for E-64

GB111-NH2 has demonstrated significant in vivo efficacy in a preclinical model of mammary cancer [1]. Treatment with GB111-NH2 led to the death of tumor-associated macrophages (TAMs) and a consequent non-autonomous death of neighboring cancer cells, resulting in primary tumor regression [1]. This specific in vivo mechanism and outcome have not been reported for the broad-spectrum comparator E-64, which is primarily used as an in vitro tool [2].

Cancer Research In Vivo Efficacy Tumor Microenvironment

Distinct Metabolic Reprogramming Effects: GB111-NH2 Shifts TAM Polarization from M2 to M1

In primary human macrophages, treatment with GB111-NH2 led to a significant reduction in cellular ATP content [1]. This metabolic shift was accompanied by a functional repolarization of macrophages from an anti-inflammatory, tumor-promoting M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype [1]. This specific effect on macrophage phenotype is a more nuanced outcome compared to the general cytotoxicity often reported with other broad-spectrum inhibitors.

Immuno-oncology Macrophage Polarization Metabolic Reprogramming

High Solubility in DMSO Facilitates In Vitro and In Vivo Formulation Compared to Hydrophobic Analogs

GB111-NH2 hydrochloride exhibits high solubility in DMSO, reported as 125 mg/mL (204.87 mM) [1]. This is a critical practical advantage for in vitro studies and for preparing concentrated stock solutions for in vivo formulations. This high solubility reduces the need for more complex or potentially confounding vehicle formulations, which is a common hurdle for many hydrophobic small-molecule inhibitors in its class.

Formulation In Vivo Studies Solubility

GB111-NH2 (hydrochloride) Application Scenarios for Strategic Procurement


Tumor-Associated Macrophage (TAM) Depletion and Tumor Microenvironment Studies

For research groups investigating the role of tumor-associated macrophages (TAMs) in tumor growth and immune evasion, GB111-NH2 is a validated chemical tool for inducing TAM depletion in vivo. Its ability to selectively trigger apoptosis in TAMs, leading to the secondary death of neighboring cancer cells and primary tumor regression, is a well-documented and quantifiable outcome [1]. This makes it an essential reagent for studies focused on TAM biology and therapeutic targeting.

Investigating M2-to-M1 Macrophage Repolarization and Metabolic Reprogramming

Procure GB111-NH2 when the research objective is to study the metabolic reprogramming and functional repolarization of macrophages. The compound's ability to shift macrophages from a tumor-promoting M2 phenotype to an anti-tumor M1 phenotype, as evidenced by reduced ATP levels and increased pro-inflammatory mediator expression, provides a specific and measurable experimental endpoint [2].

Studies Requiring Broad Inhibition of Cathepsins B, L, and S

GB111-NH2 is the optimal choice for experiments where simultaneous inhibition of cathepsins B, L, and S is required to study their combined roles in a specific biological process. This is particularly relevant in the context of the tumor microenvironment, where the combined activity of these three cathepsins contributes to TAM function [3]. Its profile is more specific to this trio than other broad-spectrum inhibitors like E-64, which also potently inhibits cathepsin K.

In Vivo Studies Requiring Reliable Formulation and Dosing

For researchers planning in vivo studies, the high DMSO solubility of GB111-NH2 hydrochloride (125 mg/mL) simplifies the preparation of concentrated stock solutions [4]. This property minimizes the need for complex or potentially toxic vehicles, facilitating more reliable and reproducible dosing regimens in preclinical animal models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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